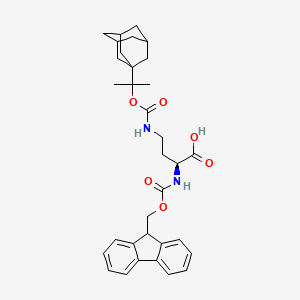

Fmoc-Dab(Adpoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Dab(Adpoc)-OH: is a modified amino acid derivative used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid 2,4-diaminobutyric acid (Dab), which is further modified with an adamantyl group (Adpoc). This modification enhances the stability and solubility of the amino acid, making it a valuable building block in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Adpoc)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 2,4-diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Introduction of the Adamantyl Group: The protected amino acid is then reacted with an adamantyl derivative, such as adamantyl chloroformate, to introduce the adamantyl group. This reaction is usually carried out in an organic solvent like dichloromethane.

Purification: The final product, this compound, is purified using techniques such as column chromatography to remove any impurities.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Fmoc-Dab(Adpoc)-OH can undergo substitution reactions where the Fmoc group is removed and replaced with other functional groups. This is typically achieved using piperidine in a solvent like dimethylformamide.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide and coupling agents like 1-hydroxybenzotriazole.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Piperidine: Used for deprotection of the Fmoc group.

Carbodiimides: Used for peptide coupling reactions.

Organic Solvents: Such as dichloromethane and dimethylformamide, used as reaction media.

Major Products:

Peptides and Proteins: The primary products formed from reactions involving this compound are peptides and proteins with specific sequences and functionalities.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Fmoc-Dab(Adpoc)-OH is widely utilized in solid-phase peptide synthesis (SPPS). Its dual protection allows for selective deprotection and coupling, which is essential for constructing peptides with multiple functional groups. This capability enables researchers to create complex peptide structures that are otherwise challenging to synthesize using conventional methods .

Biological Research

In biological research, peptides synthesized using this compound serve as probes for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. These peptides can mimic natural substrates or inhibitors, providing insights into biochemical processes and potential therapeutic targets.

Medical Applications

Peptides containing this compound are being investigated for their therapeutic potential. Notably, they have shown promise as antimicrobial agents and enzyme inhibitors. Research indicates that modifications with this compound enhance the stability and efficacy of peptides targeting specific diseases, including cancer .

Industrial Uses

In the pharmaceutical industry, this compound is employed to synthesize peptide-based drugs and diagnostic agents. Its application extends to developing novel biomaterials and nanomaterials that can be used in drug delivery systems or as scaffolds in tissue engineering .

Antimicrobial Properties

Research has documented the antimicrobial activity of compounds derived from diaminopropionic acids, including this compound. Studies suggest that these derivatives can effectively inhibit the growth of various pathogens, indicating their potential as therapeutic agents against infections.

Anticancer Potential

Peptides incorporating this compound have been designed to target tumor-related integrins, showing improved binding affinity and cytotoxicity against cancer cell lines compared to unmodified peptides. This highlights the compound's role in developing targeted cancer therapies .

Case Study 1: Anticancer Applications

A study published in the European Journal of Medicinal Chemistry explored a tumor-targeting peptide modified with this compound. The results indicated enhanced binding affinity to αvβ6 integrin, associated with aggressive tumors, leading to improved cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Efficacy

An investigation into various amino acid derivatives revealed that those containing this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a viable pathway for developing new antimicrobial therapies.

Mecanismo De Acción

Mechanism: The mechanism of action of Fmoc-Dab(Adpoc)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed to expose the free amino group for further modifications or biological activity.

Molecular Targets and Pathways:

Peptide Bonds: The primary target of this compound is the formation of peptide bonds with other amino acids.

Biological Pathways: The resulting peptides can interact with various biological pathways, depending on their sequence and structure.

Comparación Con Compuestos Similares

Fmoc-Dap(Adpoc)-OH: A similar compound with a different amino acid backbone.

Fmoc-Lys(Adpoc)-OH: Another similar compound with lysine as the amino acid backbone.

Fmoc-Orn(Adpoc)-OH: A compound with ornithine as the amino acid backbone.

Uniqueness:

Enhanced Stability: Fmoc-Dab(Adpoc)-OH offers enhanced stability compared to other similar compounds due to the presence of the adamantyl group.

Versatility: The compound’s unique structure allows for versatile applications in peptide synthesis and modification.

Actividad Biológica

Fmoc-Dab(Adpoc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-(2,6-dicyanopyridine)-L-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) that has garnered attention in peptide synthesis due to its unique properties. This compound is notable for its potential applications in drug development and biochemistry, particularly in the synthesis of bicyclic peptides and its role in enhancing bioactivity.

- Molecular Formula : C₃₉H₃₆N₂O

- Molecular Weight : 596.73 g/mol

- Storage Conditions : Typically stored at 2-8°C to maintain stability.

This compound's biological activity is largely attributed to its ability to form stable peptide bonds and facilitate the synthesis of complex peptide structures. The introduction of the Adpoc group enhances the hydrophobic interactions within peptides, potentially improving their stability and bioactivity in physiological environments.

Biological Activity

Research indicates that this compound can significantly influence the following biological activities:

- Antimicrobial Activity : Peptides synthesized using this compound have shown promising results against various bacterial strains. The incorporation of this amino acid enhances the overall efficacy of antimicrobial peptides by improving their membrane-disrupting capabilities.

- Anticancer Properties : Preliminary studies suggest that peptides containing this compound exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Biocompatibility : The compound has been noted for its biocompatibility, making it suitable for therapeutic applications where reduced toxicity is crucial.

Case Studies and Research Findings

Several studies have explored the incorporation and effects of this compound in peptide synthesis:

- Study on Bicyclic Peptides : A recent study demonstrated the successful incorporation of this compound in the synthesis of bicyclic peptides, which exhibited enhanced stability and bioactivity compared to their linear counterparts. The bicyclic structure allowed for better interaction with target proteins, increasing binding affinity and specificity .

- Antimicrobial Efficacy : In a comparative analysis, peptides synthesized with this compound were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting that the modified peptides effectively disrupt bacterial membranes .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that peptides containing this compound induced apoptosis at lower concentrations than traditional anticancer agents. This finding highlights the potential for developing new therapeutic agents with reduced side effects .

Data Tables

| Property | This compound |

|---|---|

| Molecular Weight | 596.73 g/mol |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Biocompatibility | High |

| Study | Findings |

|---|---|

| Bicyclic Peptide Synthesis | Enhanced stability and bioactivity |

| Antimicrobial Study | Significant reduction in bacterial viability |

| Cytotoxicity Assay | Lower concentrations needed for apoptosis induction |

Propiedades

IUPAC Name |

(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQRZIEHJXWJE-ZAEVYNLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.